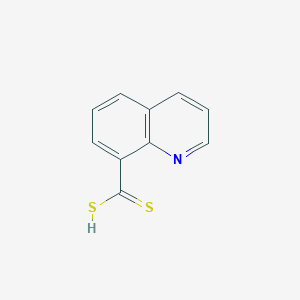

Quinoline-8-carbodithioic acid

Description

Contextualization of Quinoline (B57606) Derivatives in Chemical Science

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govwikipedia.org First isolated from coal tar in 1834, this class of compounds and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. nih.gov The quinoline nucleus is present in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as a cornerstone for the synthesis of a wide array of pharmaceuticals. wikipedia.orgmdpi.com

The versatility of the quinoline ring system allows for the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govtandfonline.com This has led to the creation of important drugs such as chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer). nih.gov In addition to their medicinal applications, quinoline derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for specialty chemicals like 8-hydroxyquinoline (B1678124), a widely used chelating agent. wikipedia.org

The synthesis of quinoline derivatives can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses, each offering pathways to differently substituted quinoline cores. nih.govslideshare.netuop.edu.pk

Significance of Carbodithioic Acid Moiety in Organic Synthesis and Coordination Chemistry

The carbodithioic acid group (-CSSH) and its corresponding salts and esters, dithiocarboxylates, are sulfur-containing functional groups of significant interest in organic and inorganic chemistry. nih.gov Carbamodithioic acids, for instance, are known for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

A key characteristic of the carbodithioic acid moiety is its ability to act as a potent chelating agent, forming stable complexes with a variety of metal ions. This property is central to its role in coordination chemistry, where these ligands are used to create metal complexes with applications in catalysis and materials science. ontosight.ai The sulfur atoms in the carbodithioic acid group can effectively bind to metal centers, influencing the electronic and structural properties of the resulting complexes. solubilityofthings.com

In organic synthesis, carbodithioic acids and their derivatives serve as versatile reagents. For example, they can be used in the formation of various other sulfur-containing compounds. lookchem.com However, the synthesis of molecules containing this functional group can be challenging due to the potential instability of the carbodithioic acid moiety under certain reaction conditions. acs.org

Research Trajectory and Emerging Interests in Quinoline-8-carbodithioic Acid and its Analogues

The convergence of the quinoline scaffold and the carbodithioic acid functional group in this compound has opened up new avenues of research. While extensive research exists on quinoline derivatives and dithiocarbamates separately, the study of molecules combining these two entities is a more specialized and emerging field.

Initial research has focused on the synthesis and characterization of this compound and its esters. For example, the methyl ester of this compound has been synthesized and characterized using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. thieme-connect.com

The primary interest in this compound and its analogues stems from their potential as ligands in coordination chemistry. The nitrogen atom of the quinoline ring and the sulfur atoms of the carbodithioic acid group provide multiple coordination sites, allowing for the formation of stable and structurally diverse metal complexes. aut.ac.nzontosight.ai These complexes are being investigated for their potential catalytic, optical, and biological properties. ontosight.ai For instance, research on related quinoline derivatives has shown that the introduction of different functional groups can significantly impact their biological activity, such as their ability to act as enzyme inhibitors. nih.gov The study of quinoline-7-carboxylic(carbodithioic) acids has also been reported in the literature. researchgate.net

Future research is likely to further explore the synthesis of novel analogues of this compound with varied substitution patterns on the quinoline ring. This will enable a more detailed investigation into the structure-activity relationships of their metal complexes and their potential applications in areas such as catalysis, sensor technology, and medicinal chemistry.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference |

| This compound | C10H7NS2 | 205.30 | Not specified | nih.gov |

| This compound methyl ester | C11H9NS2 | 219.33 | Red oil | thieme-connect.com |

| Quinoline-8-carboxylic acid | C10H7NO2 | 173.17 | Not specified | chemeo.com |

| Spectroscopy Type | Key Peaks/Shifts | Reference |

| IR (NaCl) | 3060, 3000, 2920, 1490, 1330, 1310, 1140, 1120, 1080 cm-1 | thieme-connect.com |

| 1H NMR (CDCl3, 400 MHz) | δ = 2.77 (s, 3 H, SCH3), 7.30 (d, 1 H), 7.42 (dd, 1 H), 7.63 (dd, 1 H), 7.73 (dd, 1 H), 8.04 (dd, 1 H), 8.85 (dd, 1 H) | thieme-connect.com |

| 13C {1H} NMR (CDCl3, 62.9 MHz) | δ = 21.6 (SCH3), 121.5, 126.1, 128.2, 130.0, 134.0, 136.5, 146.5, 151.2, 231.4 (C=S) | thieme-connect.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

83834-56-4 |

|---|---|

Molecular Formula |

C10H7NS2 |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

quinoline-8-carbodithioic acid |

InChI |

InChI=1S/C10H7NS2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) |

InChI Key |

DWFGCTCWYKVIHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=S)S)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline 8 Carbodithioic Acid and Its Analogues

Precursor Synthesis and Quinoline (B57606) Ring Formation Strategies

The initial and crucial phase in the synthesis of quinoline-8-carbodithioic acid is the formation of the quinoline ring system. This can be achieved through a variety of established and contemporary methods, each with its own set of advantages and substrate scope.

Classical Cyclization Approaches

A number of historical, yet still widely utilized, named reactions provide the foundation for quinoline synthesis. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives.

The Skraup synthesis is a classic method that involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. While effective, the reaction is often vigorous. pharmaguideline.comwikipedia.org

The Friedländer synthesis offers a more direct route by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst. jk-sci.comwikipedia.orgorganicreactions.org This method is advantageous for its modularity, allowing for the introduction of various substituents on the resulting quinoline ring.

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. nih.govresearchgate.netnih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.netnih.govwikipedia.org The resulting carboxylic acid can then be further modified.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, this can yield either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures). wikipedia.orgmdpi.comsynarchive.com

The Combes quinoline synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline. researchgate.netscilit.comresearchgate.net

| Reaction Name | Reactants | Reagents/Conditions | Typical Products |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or substituted quinolines |

| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst | Substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Substituted quinolines |

| Pfitzinger | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acids |

| Conrad-Limpach | Aniline, β-Ketoester | Heat | 4-Hydroxyquinolines or 2-Quinolones |

| Combes | Aniline, β-Diketone | Acid catalyst | 2,4-Disubstituted quinolines |

Oxidative Annulation Strategies

More contemporary approaches to quinoline synthesis involve oxidative annulation strategies. These methods often utilize transition metal catalysts to facilitate the formation of the quinoline ring through C-H activation and subsequent bond formation. mdpi.comorganic-chemistry.org These reactions can offer high efficiency and regioselectivity under milder conditions compared to some classical methods. Various catalytic systems, including those based on rhodium, palladium, and copper, have been developed for the oxidative annulation of anilines with alkynes or other coupling partners to generate a diverse range of substituted quinolines. mdpi.comorganic-chemistry.org

A notable example is the rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules, which proceeds via a cascade C-H activation to selectively synthesize quinolines. jk-sci.com

| Catalyst System | Reactants | Oxidant | Key Features |

| Rh(III) | Functionalized Pyridine (B92270), Alkynes | Cu(OAc)₂ | Cascade C-H activation, high regioselectivity |

| Pd(OAc)₂ | 2-Ethynylanilines, Isocyanides | Aerobic | Forms 4-halo-2-aminoquinolines |

| Co(III) | Acetophenone, Aniline | - | Broad functional group tolerance |

| Cu(I) or Cu(II) | Ketone oxime acetates, ortho-Trifluoroacetyl anilines | Redox-neutral | Synthesis of 4-trifluoromethyl quinolines |

Microwave-Assisted Synthesis of Quinoline Scaffolds

The application of microwave irradiation has significantly advanced the synthesis of quinoline scaffolds, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to several classical quinoline syntheses.

For instance, the microwave-assisted Skraup reaction has been shown to produce various quinolines in yields ranging from 10-66% in neat water, offering a more environmentally friendly approach. rsc.orgresearchgate.net Similarly, the microwave-assisted Friedländer synthesis has been developed as a catalyst- and protecting-group-free method, significantly increasing the average yields from 34% with conventional heating to 72% under microwave irradiation. nih.govrsc.orgnih.gov This rapid and efficient method allows for the assembly of diverse 8-hydroxyquinolines in a single step. nih.gov The use of solid supports, such as montmorillonite (B579905) K-10, in conjunction with microwave irradiation has also been reported for the Friedländer synthesis.

| Reaction | Reactants | Conditions | Yield |

| Skraup | Aniline derivatives, Glycerol | Microwave, neat water | 10-66% rsc.org |

| Friedländer | 2-Aminophenylketones, Cyclic ketones | Microwave, Acetic acid, 160 °C, 5 min | Excellent nih.gov |

| Friedländer | 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave, Ethanol (B145695), 130 °C, 30-40 min | 48-84% rsc.org |

Introduction of the Carbodithioic Acid Functionality at the C8 Position

Once the quinoline scaffold is in place, the next critical step is the introduction of the carbodithioic acid group at the C8 position. This can be approached through direct functionalization or by derivatizing a pre-existing functional group.

Direct Thiolation and Dithiocarboxylation Methods

Directly introducing a carbodithioic acid group at the C8 position of an unsubstituted quinoline is a challenging transformation. While methods for the thiolation of quinolines at other positions have been reported, direct C8-dithiocarboxylation is not well-documented. A potential, though not explicitly demonstrated for this compound, route could involve the generation of an 8-quinolyl organometallic species, such as 8-lithioquinoline or an 8-quinolyl Grignard reagent, followed by a reaction with carbon disulfide (CS₂). researchgate.net Organolithium and Grignard reagents are known to react with carbon disulfide to form the corresponding dithioate salts, which can then be protonated to yield the carbodithioic acid. wikipedia.orgsaylor.org

Derivatization from Quinoline-8-carboxylic Acid Precursors

A more plausible and documented approach involves the derivatization of a precursor that already possesses a functional group at the C8 position. While a direct conversion of quinoline-8-carboxylic acid to this compound is not readily found in the literature, a multi-step synthesis starting from a related precursor has been reported for the corresponding methyl ester.

This synthesis begins with a sulfone precursor which is then reacted with elemental sulfur in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), to form the dithioate salt. Subsequent alkylation with methyl iodide yields this compound methyl ester in a 58% yield. thieme-connect.com The free carbodithioic acid can then be obtained through the hydrolysis of this ester, typically under basic or acidic conditions.

Synthesis of Esters and Other Derivatives of this compound

Detailed experimental procedures, including reaction conditions, catalysts, and yields for the synthesis of esters and other derivatives specifically from this compound, are not described in the available scientific literature. While the synthesis of various quinoline derivatives is a broad field of study, the specific subset of derivatives stemming from this compound appears to be an under-researched area.

General esterification methods, such as Fischer-Speier esterification or reaction with alkyl halides, are theoretically plausible. However, without experimental data, any proposed synthetic scheme would be purely speculative. The reactivity of the carbodithioic acid group presents unique challenges that would require specific investigation to overcome.

Due to the lack of available research data, a data table of synthesized esters and derivatives cannot be provided.

Purification and Isolation Techniques for Synthesized this compound Compounds

Information regarding the purification and isolation of this compound and its derivatives is as sparse as its synthetic methodologies. General purification techniques for quinoline compounds often involve methods like recrystallization, column chromatography (using silica (B1680970) gel or alumina), and distillation. lookchem.com For instance, the purification of the parent quinoline molecule can be achieved by drying with sodium sulfate (B86663) followed by vacuum distillation from zinc dust. lookchem.com Another approach involves the formation of a picrate (B76445) salt, which can be recrystallized and then converted back to the free base. lookchem.com

However, the presence of the carbodithioic acid functional group would likely necessitate specialized purification protocols. This functional group can be sensitive to heat and acidic or basic conditions, which could lead to decomposition during purification. Techniques such as chromatography on deactivated silica gel or size-exclusion chromatography might be more suitable, but no specific examples for this compound compounds have been documented.

The choice of purification technique would be highly dependent on the specific properties of the synthesized derivative, such as its polarity, solubility, and stability. Without concrete examples of synthesized compounds, a detailed discussion of applicable purification and isolation techniques remains speculative.

Due to the absence of specific experimental data in the reviewed literature, a data table detailing purification methods for this compound compounds cannot be compiled.

Structural Elucidation and Advanced Spectroscopic Characterization of Quinoline 8 Carbodithioic Acid

Vibrational Spectroscopy (IR) Analysis of Carbodithioate Signatures

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Quinoline-8-carbodithioic acid, the IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the quinoline (B57606) ring and the carbodithioate group.

The quinoline moiety would exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic system are expected to produce a series of sharp bands in the 1620-1430 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide further structural information, with the out-of-plane bending modes being particularly useful for determining the substitution pattern on the benzene (B151609) ring portion of the quinoline system.

The carbodithioate (-CSSH) group has distinct vibrational signatures. The S-H stretching vibration is typically weak and can be found in the 2600-2550 cm⁻¹ region. The C=S stretching vibration is one of the most characteristic bands for dithiocarboxylic acids and their derivatives, generally appearing in the 1250-1050 cm⁻¹ range. The C-S stretching vibration is expected to be observed at lower wavenumbers, typically between 800-600 cm⁻¹. The presence of these bands would provide strong evidence for the carbodithioic acid functional group. In metal complexes of similar ligands, the C=N vibration frequency often shifts upon coordination.

Table 1: Expected IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| S-H Stretch | 2600-2550 | Weak |

| Aromatic C=C and C=N Stretch | 1620-1430 | Strong-Medium |

| C=S Stretch | 1250-1050 | Strong |

| C-S Stretch | 800-600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a set of signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the six protons of the quinoline ring. The proton of the S-H group in the carbodithioate moiety would likely appear as a broad singlet at a variable chemical shift, depending on concentration and solvent. The protons on the quinoline ring (H-2 to H-7) will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors. The chemical shift of each proton is influenced by the electron-withdrawing or -donating nature of the substituents and their position on the ring. The introduction of the carbodithioic acid group at the C-8 position is expected to cause a downfield shift for the adjacent H-7 proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The quinoline ring is expected to show nine distinct signals for its carbon atoms. The chemical shifts for these aromatic carbons typically fall within the 120-150 ppm range. The carbon atom of the carbodithioic acid group (C=S) is expected to have a significantly downfield chemical shift, potentially in the range of 190-220 ppm, which is characteristic of thiocarbonyl carbons. The specific chemical shifts can be influenced by solvent effects and the electronic properties of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~8.9 (dd) | ~150 |

| C3 | ~7.4 (dd) | ~122 |

| C4 | ~8.1 (dd) | ~136 |

| C4a | - | ~129 |

| C5 | ~7.6 (t) | ~128 |

| C6 | ~7.5 (t) | ~127 |

| C7 | ~7.8 (d) | ~130 |

| C8 | - | ~140 |

| C8a | - | ~148 |

| -CSSH | Variable (broad s) | ~200 |

Note: dd = doublet of doublets, t = triplet, d = doublet, s = singlet. Predicted values are based on analogous quinoline derivatives.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₇NS₂), the expected molecular weight is approximately 205.3 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 205. The stability of the aromatic quinoline ring would likely result in a prominent molecular ion peak. The fragmentation pattern would provide valuable structural information. A common fragmentation pathway for quinoline derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 178. nih.govresearchgate.net Another likely fragmentation would involve the loss of the carbodithioic acid group or parts of it. For instance, the loss of the SH radical would lead to a fragment at m/z 172, and the loss of the entire CSSH group would result in a quinoline radical cation at m/z 128. The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxyl group.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 205 | [M]⁺˙ (Molecular Ion) |

| 178 | [M - HCN]⁺˙ |

| 172 | [M - SH]⁺ |

| 128 | [Quinoline]⁺˙ |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic quinoline system. nih.gov

Quinoline itself exhibits strong absorption bands in the UV region. nist.gov The introduction of the carbodithioic acid group, which acts as a chromophore, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The spectrum would likely show multiple bands corresponding to different electronic transitions within the conjugated system. In addition to the π → π* transitions, weaker n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms may also be observed. The solvent polarity can influence the position of these absorption bands.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250-350 | High |

| n → π* | 350-450 | Low |

X-ray Crystallography for Solid-State Structural Determination

A crystal structure would reveal the planarity of the quinoline ring system and the geometry of the carbodithioic acid group. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. It is plausible that the S-H group of the carbodithioic acid would participate in intermolecular hydrogen bonding with the nitrogen atom of a neighboring quinoline ring or with another sulfur atom, leading to the formation of dimers or extended networks in the crystal lattice. The crystal structure of related compounds like N-(Quinolin-8-yl)quinoline-2-carboxamide reveals intramolecular hydrogen bonding and intermolecular π-π stacking. nih.gov Similarly, the crystal structure of Quinoline-8-sulfonamide (B86410) shows intermolecular N-H···O hydrogen bonds forming inversion dimers. researchgate.net

Table 5: Potential Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise values for all bonds and angles |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking distances |

Coordination Chemistry of Quinoline 8 Carbodithioic Acid As a Ligand

Ligand Properties and Chelation Modes of the Carbodithioate Functionality

Quinoline-8-carbodithioic acid is a bifunctional ligand featuring a quinoline (B57606) ring and a carbodithioate group (-CSSH). The quinoline moiety provides a nitrogen atom as a potential coordination site, while the carbodithioate group offers two sulfur atoms, making the molecule a potentially bidentate or tridentate chelating agent.

The carbodithioate functionality is the deprotonated form of carbodithioic acid. This group is known to be an excellent soft donor, showing a high affinity for soft or borderline metal ions. In this compound, the chelation primarily involves the nitrogen atom of the quinoline ring and at least one sulfur atom from the carbodithioate group. Typically, the ligand acts as a bidentate N,S-donor, forming a stable five-membered chelate ring with a metal ion. This mode of coordination is common for ligands possessing a donor atom in the 8-position of the quinoline ring.

Another possible chelation mode involves both sulfur atoms of the carbodithioate group, which can bind to a single metal center in a bidentate fashion or bridge two different metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved by reacting a metal salt with the ligand in an appropriate solvent. The ligand can be used in its acidic form or as a salt (e.g., sodium or potassium salt) to facilitate the deprotonation of the carbodithioic acid group and subsequent complex formation.

The stoichiometry of the metal complexes of this compound, referring to the metal-to-ligand ratio, can vary. Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand). The d⁸ electronic configuration of metal ions like Ni(II) and Pd(II) often favors the formation of square-planar complexes, particularly with bidentate ligands that can satisfy the coordination requirements.

The geometry of the resulting complex is dictated by the coordination number of the central metal ion and the electronic effects of the ligand.

Square Planar: For metal ions such as Ni(II), Pd(II), and Pt(II), 1:2 complexes often adopt a square planar geometry, with the two ligands arranged in a plane around the central metal ion.

Octahedral: Metal ions like Fe(III), Co(II), and Ni(II) can form 1:2 or 1:3 complexes that exhibit an octahedral geometry. In 1:2 complexes, the remaining coordination sites are typically occupied by solvent molecules or other co-ligands.

Tetrahedral: Tetrahedral geometry is less common but can be observed, for instance, with Zn(II) which has a filled d-orbital configuration.

The table below summarizes common geometries for transition metal complexes.

| Metal Ion Configuration | Common Coordination Number | Typical Geometry | Example Ions |

| d⁸ | 4 | Square Planar | Ni(II), Pd(II), Pt(II) |

| d⁷, d⁹ | 4, 6 | Square Planar, Octahedral | Co(II), Cu(II) |

| d⁵, d⁶ | 6 | Octahedral | Mn(II), Fe(III), Fe(II), Co(III) |

| d¹⁰ | 4 | Tetrahedral | Zn(II), Cd(II), Hg(II) |

The identity of the transition metal ion plays a crucial role in the formation and stability of complexes with this compound. According to the Hard and Soft Acids and Bases (HSAB) theory, the soft carbodithioate donor group prefers to bind with soft or borderline metal ions.

Transition metal complexes with unpaired electrons are paramagnetic, and their magnetic properties provide valuable insight into their electronic structure. The magnetic moment of a complex is determined by the number of unpaired electrons and can be measured experimentally using techniques like the Gouy balance or a SQUID magnetometer.

For high-spin complexes of first-row transition metals, the spin-only magnetic moment (μ_so) can be estimated using the following formula:

μ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

The experimental magnetic moment can help determine the spin state (high-spin or low-spin) and the geometry of the complex. For example, an octahedral Ni(II) complex (d⁸) will have two unpaired electrons and a magnetic moment of approximately 2.83 B.M., whereas a square planar Ni(II) complex is diamagnetic (zero unpaired electrons). Copper(II) complexes (d⁹) typically have one unpaired electron and a magnetic moment of around 1.73 B.M.

The table below shows the expected spin-only magnetic moments for common paramagnetic metal ions.

| Metal Ion | d-electron configuration | Number of Unpaired Electrons (n) | Spin-only Magnetic Moment (μ_so) in B.M. |

| Mn(II) (high spin) | d⁵ | 5 | 5.92 |

| Fe(II) (high spin) | d⁶ | 4 | 4.90 |

| Fe(III) (high spin) | d⁵ | 5 | 5.92 |

| Co(II) (high spin) | d⁷ | 3 | 3.87 |

| Ni(II) (octahedral) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Redox Behavior of this compound Metal Complexes

The redox behavior of metal complexes of this compound can be investigated using electrochemical techniques such as cyclic voltammetry. These studies can reveal information about the stability of the complex in different oxidation states and the electronic influence of the ligand on the metal center.

The quinoline moiety itself is redox-active, and the carbodithioate group can also participate in redox processes. The metal center in the complex can typically undergo reversible or irreversible oxidation or reduction. The potential at which these redox events occur is influenced by the nature of the ligand. Electron-donating ligands tend to stabilize higher oxidation states of the metal, making reduction more difficult (shifting the potential to more negative values). Conversely, electron-withdrawing ligands stabilize lower oxidation states, making oxidation more difficult (shifting the potential to more positive values). The combination of the redox-active quinoline ring, the carbodithioate group, and the transition metal center can lead to rich and complex electrochemical behavior.

Computational and Theoretical Studies on Quinoline 8 Carbodithioic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations have been employed to study various quinoline (B57606) derivatives, shedding light on their structural and electronic characteristics. nih.govnih.govresearchgate.netnih.gov For quinoline analogues, DFT has been used to calculate molecular orbitals, which is crucial for understanding their reactivity and spectroscopic properties. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.comajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netscirp.org

For many quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient parts. This distribution governs the molecule's interaction with electrophiles and nucleophiles. In computational studies of various quinoline compounds, DFT calculations have been used to determine these orbital energies and their distributions. researchgate.netmdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative (Data for a related compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Note: The data presented is for the parent compound, quinoline, and serves as an illustrative example. The actual values for Quinoline-8-carbodithioic acid would be influenced by the carbodithioic acid functional group. scirp.org

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Fukui Indices: These are local reactivity descriptors that indicate the most electrophilic and nucleophilic sites within a molecule.

These parameters are instrumental in predicting the reactive behavior of molecules. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. DFT calculations on various quinoline derivatives have provided valuable data on these descriptors, aiding in the understanding of their chemical behavior. nih.govnih.govnih.gov

Table 2: Representative Global Reactivity Descriptors for a Quinoline Derivative (Data for a related compound)

| Descriptor | Value (eV) |

| Hardness (η) | 2.415 |

| Softness (S) | 0.414 |

| Electronegativity (χ) | 4.231 |

| Electrophilicity Index (ω) | 3.708 |

Note: This table provides illustrative data for the parent quinoline molecule. The presence of the carbodithioic acid group in this compound would significantly alter these values. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For quinoline and its derivatives, MEP maps often show the nitrogen atom and any electronegative substituents as regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings generally exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govscispace.commdpi.com These simulations can provide detailed insights into how a molecule like this compound might interact with other molecules, such as proteins or nucleic acids. By simulating the dynamic behavior of the system, MD can help to understand the stability of molecular complexes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and predict binding affinities. nih.govijcce.ac.ir

In the context of drug discovery, MD simulations are frequently used to refine the docked poses of ligands in the active sites of target proteins and to assess the stability of the ligand-protein complex. For various quinoline derivatives, MD simulations have been instrumental in elucidating their binding modes with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities. nih.gov

These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. For quinoline derivatives, QSAR studies have been conducted to predict their activity against various biological targets. mdpi.com The development of a robust QSAR model for a series of this compound analogues could aid in the design of compounds with enhanced biological profiles.

Theoretical Spectroscopic Simulations (e.g., NMR, UV-Vis, IR)

Computational methods can also be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. humanjournals.comnih.govresearchgate.net These theoretical spectra can be compared with experimental data to aid in the structural elucidation of newly synthesized compounds and to provide a more detailed understanding of their electronic and vibrational properties.

Theoretical NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of molecules. tsijournals.com Comparing theoretical and experimental NMR spectra can help to confirm the chemical structure of a compound. researchgate.net

Theoretical UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra. bohrium.com These calculations can provide information about the electronic transitions within a molecule, which are responsible for its absorption of light. mdpi.comresearchgate.net

Theoretical IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. mdpi.comresearchgate.netresearchgate.netastrochem.org This can assist in the assignment of experimental IR bands to specific vibrational modes.

For various quinoline derivatives, theoretical spectroscopic simulations have been shown to be in good agreement with experimental results, demonstrating the utility of these computational tools. nih.gov

Exploration of Advanced Applications of Quinoline 8 Carbodithioic Acid and Its Metal Complexes

Corrosion Inhibition Mechanisms of Quinoline-8-carbodithioic Acid Derivatives

Adsorption Isotherms and Surface Interaction Studies

Further research or access to specialized chemical databases beyond the scope of this tool would be required to obtain the specific information on this compound needed to fulfill this request.

Electrochemical Studies in Corrosion Prevention (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

The efficacy of this compound and its metal complexes as corrosion inhibitors is extensively evaluated using electrochemical techniques. These methods provide insight into the kinetics of the corrosion reactions and the mechanisms of inhibition. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are two of the most common methods employed for these studies.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization studies are crucial in determining the kinetics of anodic and cathodic reactions. By scanning a potential range and measuring the resulting current, polarization curves (Tafel plots) are generated. From these plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) are extrapolated. The inhibition efficiency (IE%) is then calculated from the Icorr values obtained in the absence and presence of the inhibitor.

The addition of quinoline (B57606) derivatives typically shifts the polarization curves to lower current densities, indicating a reduction in the corrosion rate researchgate.net. These compounds often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions abechem.comresearchgate.net. The adsorption of the inhibitor molecules on the metal surface blocks the active sites for these reactions, thereby providing protection researchgate.net. For instance, studies on quinoline derivatives have shown a significant decrease in Icorr and a slight shift in Ecorr upon their addition to a corrosive medium, confirming their mixed-type inhibitory action researchgate.net.

Table 1: Potentiodynamic Polarization Data for a Quinoline Derivative in 1.0 M HCl

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -480 | 1150 | - |

| 1 x 10⁻⁶ | -485 | 320 | 72.2 |

| 1 x 10⁻⁵ | -490 | 210 | 81.7 |

| 1 x 10⁻⁴ | -498 | 105 | 90.9 |

| 1 x 10⁻³ | -505 | 55 | 95.2 |

Data presented is for the representative quinoline derivative, 5-(chloromethyl)quinolin-8-ol Hydrochloride, to illustrate the typical effects observed in electrochemical studies.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the charge transfer processes at the metal/electrolyte interface najah.edu. The experiments are conducted by applying a small amplitude AC signal over a range of frequencies. The resulting data is often presented as Nyquist and Bode plots.

In the presence of an effective inhibitor like a quinoline derivative, Nyquist plots typically show an increase in the diameter of the capacitive loop, which is associated with an increase in the charge transfer resistance (Rct) najah.edu. This increase in Rct signifies a slower corrosion process due to the formation of a protective inhibitor film on the metal surface researchgate.netias.ac.in.

Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed. This is attributed to the adsorption of inhibitor molecules, which displaces water molecules and decreases the local dielectric constant at the interface. The inhibition efficiency can also be calculated from the Rct values. The data is often fitted to an equivalent electrical circuit to model the corrosion system jmaterenvironsci.com.

Table 2: Electrochemical Impedance Spectroscopy Data for a Quinoline Derivative in 1.0 M HCl

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 45 | 150 | - |

| 1 x 10⁻⁶ | 155 | 110 | 71.0 |

| 1 x 10⁻⁵ | 250 | 95 | 82.0 |

| 1 x 10⁻⁴ | 510 | 70 | 91.2 |

| 1 x 10⁻³ | 980 | 50 | 95.4 |

Data presented is for the representative quinoline derivative, 5-(chloromethyl)quinolin-8-ol Hydrochloride, to illustrate the typical effects observed in electrochemical studies.

Role of Molecular Structure in Inhibition Efficiency

The molecular structure of this compound is fundamental to its high corrosion inhibition efficiency. The effectiveness of organic inhibitors is closely linked to their ability to adsorb onto the metal surface, a process governed by the electronic structure, steric factors, and the presence of functional groups jmaterenvironsci.com.

The quinoline ring itself is a key contributor to the inhibition process. As a nitrogenous bicyclic heterocyclic compound, it possesses a high electron density with 10 π-electrons and a non-bonding electron pair on the nitrogen atom kfupm.edu.sa. This electron-rich nature facilitates strong adsorption onto the vacant d-orbitals of metal atoms on the surface kfupm.edu.sa.

The presence of the carbodithioic acid group (-CSSH) at the 8-position significantly enhances the inhibitory action. This group introduces two sulfur atoms, which are known to have a strong affinity for most metal surfaces and act as effective adsorption centers. The ability of both the nitrogen atom of the quinoline ring and the sulfur atoms of the carbodithioic group to coordinate with metal surface atoms allows for the formation of a stable, protective chelate complex kfupm.edu.sa. This chelation effect, particularly with derivatives substituted at the 8-position, is a well-documented reason for the superior performance of compounds like 8-hydroxyquinoline (B1678124) najah.edukfupm.edu.sa.

Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S) and the metal surface, forming a coordinate-type bond.

Physisorption: Involving electrostatic interactions between a charged metal surface and charged inhibitor molecules.

The π-electrons of the quinoline ring can also interact with the metal surface, further strengthening the adsorption bond najah.edu.

Studies on various quinoline derivatives have consistently shown that the presence of polar functional groups containing heteroatoms like nitrogen, oxygen, and sulfur significantly improves inhibition efficiency jmaterenvironsci.comacs.org. The molecular size and orientation on the surface also play a role; larger molecules that can adsorb parallel to the surface can cover a larger area, leading to better protection acs.org. Therefore, the combination of the planar, electron-rich quinoline nucleus and the strong chelating ability of the carbodithioic acid group makes this compound a highly effective corrosion inhibitor.

Mechanistic Insights into Biological Activities of Quinoline 8 Carbodithioic Acid Derivatives

Antimicrobial Mechanisms of Action

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, with several mechanisms contributing to their efficacy against a broad spectrum of pathogens. These mechanisms primarily involve the disruption of essential bacterial processes, such as DNA replication and maintenance.

A primary mechanism of antimicrobial action for quinoline-based compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govsemanticscholar.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. semanticscholar.orgnih.gov

DNA gyrase, prevalent in many bacteria, introduces negative supercoils into DNA, a process essential for initiating replication. nih.gov Topoisomerase IV is primarily responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for proper cell division. nih.gov

Quinoline derivatives function not merely as catalytic inhibitors but as "poisons" to these enzymes. nih.govnih.gov The proposed mechanism involves the formation of a ternary complex between the enzyme, the DNA substrate, and the quinoline compound. nih.govnih.gov The drug binds to the enzyme-DNA complex, stabilizing it at the stage where the DNA strands are cleaved. nih.gov This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks. nih.govnih.gov These permanent breaks in the chromosome are lethal to the bacterium, as they stall replication forks and trigger cellular processes leading to cell death. nih.govnih.gov The interaction is often mediated through a water-metal ion bridge, where a magnesium ion chelates the quinoline molecule and forms hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov

Table 1: Inhibitory Activity of a Novel Quinoline Derivative Against E. coli DNA Gyrase

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | E. coli DNA Gyrase | 3.39 | nih.gov |

The ability of quinoline derivatives to chelate metal ions is a significant factor in their antimicrobial activity. dovepress.comnih.gov Metal ions are essential cofactors for numerous bacterial enzymes and are critical for maintaining cellular function and structural integrity. mdpi.com The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, is particularly noted for its potent metal-chelating capability due to the positioning of its nitrogen and oxygen atoms. dovepress.comresearchgate.net

By forming stable complexes with essential metal ions such as copper (Cu²⁺), zinc (Zn²⁺), iron (Fe³⁺), and manganese (Mn²⁺), these compounds can create a state of metal deprivation within the bacterial cell, inhibiting vital metabolic pathways. mdpi.commdpi.com Furthermore, the resulting metal-ligand complex itself can possess enhanced antimicrobial properties compared to the free ligand. mdpi.comnih.govnih.govnih.gov This increased bioactivity can arise from several factors:

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across the lipid-rich bacterial cell membrane.

Altered Redox Potential: The complexed metal ion may have a different redox potential, enabling it to generate reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids. mdpi.com

Direct Enzyme Inhibition: The metal complex may bind more effectively to active sites on bacterial enzymes than the ligand alone, leading to more potent inhibition. mdpi.com

Studies on various transition metal complexes with quinoline-based ligands have consistently shown that the complexes exhibit higher antibacterial and antifungal activities than the parent compounds. mdpi.comscirp.org

Table 2: Antimicrobial Activity of Copper (II) Chelates of 8-Quinolinols

| Compound | Activity | Organisms Tested | Reference |

|---|---|---|---|

| Copper (II) chelate of 8-quinolinolium salicylate | Outstanding antifungal, good antibacterial | 5 bacteria strains, 5 fungi strains | nih.govnih.gov |

| Copper (II) chelate of 8-quinolinolium-3'-hydroxy-2'-naphthoate | Outstanding antifungal, good antibacterial | 5 bacteria strains, 5 fungi strains | nih.govnih.gov |

Anticancer Research Pathways

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and is a component of numerous anticancer agents. arabjchem.orgnih.gov Derivatives of Quinoline-8-carbodithioic acid are explored for their potential to interfere with cancer cell proliferation and survival through various mechanisms, including enzyme inhibition and direct interaction with DNA.

A key strategy in anticancer drug development is the targeted inhibition of enzymes that are overactive or play a critical role in tumor growth and metabolism. mdpi.com Quinoline derivatives have been shown to inhibit a variety of enzymes essential for cancer cell survival.

While research into the specific inhibition of Insulin-like Growth Factor (IGF) Receptors and Matrix Metalloproteinases by this compound is ongoing, the broader class of quinoline compounds has demonstrated inhibitory activity against other crucial cancer-related enzymes. For instance, certain quinoline-8-sulfonamide (B86410) derivatives have been identified as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2). mdpi.com PKM2 is a key glycolytic enzyme that is highly expressed in many tumors and is critical for cancer metabolism and cell proliferation. mdpi.com By modulating the activity of PKM2, these compounds can disrupt the altered metabolic state of cancer cells, leading to reduced cell viability. mdpi.com Other quinoline-based compounds have been developed as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a central role in the epigenetic regulation of gene expression and are often dysregulated in cancer. mdpi.com

Table 3: Cytotoxicity of Quinoline-8-sulfonamide Derivative 9a Against Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (mM) | Reference |

|---|---|---|---|

| C32 | Amelanotic melanoma | 0.520 | mdpi.com |

| COLO829 | Malignant melanoma | 0.376 | mdpi.com |

| MDA-MB-231 | Breast cancer | 0.609 | mdpi.com |

| U87-MG | Glioblastoma | 0.756 | mdpi.com |

| A549 | Lung cancer | 0.496 | mdpi.com |

DNA intercalation is a well-established mechanism of action for many anticancer drugs. researchgate.net This process involves the insertion of a planar, aromatic molecule, such as the quinoline ring system, between the base pairs of the DNA double helix. arabjchem.orgnih.govnih.gov This insertion causes a local unwinding of the helix, distorting its structure and interfering with essential cellular processes that rely on DNA as a template. researchgate.net

The consequences of DNA intercalation include:

Inhibition of Replication and Transcription: The distortion of the DNA structure physically obstructs the action of DNA and RNA polymerases, preventing the synthesis of new DNA and RNA. arabjchem.org

Induction of Apoptosis: The cellular machinery recognizes the DNA damage caused by intercalation, which can trigger programmed cell death (apoptosis). nih.gov

Topoisomerase Poisoning: Some intercalators also act as topoisomerase inhibitors, trapping the enzyme-DNA cleavage complex in a manner similar to that described for antimicrobial quinolones, leading to permanent DNA strand breaks. arabjchem.org

The planar polycyclic structure of certain quinoline derivatives makes them effective DNA intercalators, contributing to their cytotoxic effects on cancer cells. nih.gov

Table 4: Anticancer Activity of MPTQ, a DNA-Intercalating Quinoline Compound

| Activity | Model | Outcome | Reference |

|---|---|---|---|

| Antitumor Activity | Mice bearing tumors | Significant inhibition of tumor growth | nih.gov |

| Lifespan | Tumor-bearing mice | Significant increase in mean lifespan | nih.gov |

| Cytotoxicity | Cancer cell lines | Induces apoptosis via intrinsic and extrinsic pathways | nih.gov |

Antioxidant Mechanisms (e.g., Radical Scavenging, Metal Chelation)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. mdpi.com Quinoline derivatives have demonstrated antioxidant properties through multiple mechanisms. researchgate.netmdpi.com

One primary mechanism is radical scavenging . These compounds can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions they initiate. ui.ac.id This activity is often associated with the presence of hydroxyl or amine groups on the quinoline scaffold. researchgate.net

A second crucial mechanism is metal chelation . mdpi.commdpi.com Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can participate in Fenton-type reactions, which generate the highly destructive hydroxyl radical. By chelating these pro-oxidant metal ions, quinoline derivatives can sequester them and prevent their participation in ROS-generating reactions. mdpi.comresearchgate.net This function makes them effective secondary or preventative antioxidants. mdpi.com The 8-aminoquinoline (B160924) and 8-hydroxyquinoline scaffolds are particularly effective chelators and have been used as the basis for designing novel antioxidant compounds. mdpi.comresearchgate.net

Table 5: Antioxidant and Metal Chelating Properties of 8-Aminoquinoline Derivatives

| Compound Series | Activity Tested | Result | Reference |

|---|---|---|---|

| 8-quinoline-N-substituted derivatives with lipoic, caffeic, and ferulic acids | Copper (Cu²⁺) Chelation | Five of eight compounds formed complexes with copper | mdpi.com |

| 8-quinoline-N-substituted derivatives with lipoic, caffeic, and ferulic acids | Radical Scavenging (DPPH assay) | Demonstrated ability to scavenge oxygen radicals | mdpi.com |

| 2-methylquinoline-4-carboxylic acid | Radical Scavenging (DPPH assay) | ~30.25% inhibition | ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | Radical Scavenging (DPPH assay) | ~40.43% inhibition | ui.ac.id |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the neuroprotective, anthelmintic, or antiviral activities of the chemical compound “this compound” or its direct derivatives.

The provided outline focuses on detailed mechanistic insights, including enzyme inhibition, iron chelation, and specific biological activities. However, research connecting this compound to these areas could not be located.

While the broader class of quinoline derivatives has been extensively studied for a wide range of biological activities—including potential neuroprotective effects through the inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, as well as iron chelation and antiviral or anthelmintic properties—these findings are related to other quinoline-based structures, such as 8-hydroxyquinoline or quinolinic acid, and cannot be attributed to this compound.

Therefore, it is not possible to generate a scientifically accurate article on "" that adheres to the specified outline and content requirements due to the absence of relevant research data.

Structure Activity Relationship Sar Studies of Quinoline 8 Carbodithioic Acid Derivatives

Influence of Substituent Effects on Chemical Reactivity and Biological Potency

The chemical reactivity and biological potency of quinoline (B57606) derivatives are significantly influenced by the nature and position of substituents on the quinoline ring system. The quinoline structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, each capable of altering the molecule's electronic and steric properties.

In many quinoline derivatives, the introduction of various functional groups can modulate their biological activities, which include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. nih.govbiointerfaceresearch.com For instance, the presence of electron-withdrawing or electron-donating groups can affect the electron density of the aromatic system, thereby influencing interactions with biological targets.

For a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the nature of the substituent at the 8-position was found to be critical for their inhibitory activity against carbonic anhydrase isoforms. A 4-nitro benzyl (B1604629) substitution and a 2-bromo benzyl substitution at the 8-OH position resulted in low nanomolar inhibitory potencies. nih.gov This highlights the sensitivity of biological activity to the steric and electronic nature of substituents at this position.

The reactivity of the quinoline ring itself is also dictated by substituent effects. Electrophilic substitution reactions, for example, are influenced by the directing effects of existing groups on the carbocyclic and heterocyclic rings. ijresm.com Similarly, the acidity or basicity of functional groups attached to the quinoline core can be fine-tuned by substituents, which in turn can affect the compound's pharmacokinetic properties and biological target engagement.

A summary of substituent effects on the biological activity of various quinoline derivatives is presented in the table below.

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Example Derivative Class |

| Position 8 | 4-nitro benzyl, 2-bromo benzyl | Increased inhibitory potency against carbonic anhydrase | 8-substituted quinoline-2-carboxamides nih.gov |

| Position 6 | Fluorine | Enhanced antibacterial activity | Quinolone antibacterials slideshare.net |

| Position 1 | Lower alkyl groups (methyl, ethyl, cyclopropyl) | Greater antibacterial potency | Quinolone antibacterials slideshare.net |

| Position 5 | Amino group | Active antibacterial compounds | Quinolone antibacterials slideshare.net |

| Position 7 | Piperazine, N-methylpiperazine, pyrrolidine | Active antibacterial compounds | Quinolone antibacterials slideshare.net |

Conformational Analysis and its Impact on Activity

The spatial arrangement of substituents can influence intramolecular hydrogen bonding and other non-covalent interactions, which can stabilize a particular conformation that is favorable for binding to a receptor or enzyme. In the case of quinoline functionalized Schiff base silver (I) complexes, the coordination geometry around the silver ion, which is dictated by the conformation of the quinoline Schiff base ligand, is key to their biological activity. nih.gov

Computational methods are often employed to predict the preferred conformations of molecules and to understand how these conformations relate to their biological activity. These studies can help in designing new derivatives with optimized geometries for enhanced potency and selectivity.

Computational Approaches to SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neliti.com These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

Several QSAR studies have been performed on various classes of quinoline derivatives, highlighting the molecular descriptors that are important for their biological activities. nih.govnih.govuran.ua These descriptors can be electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature.

For instance, a QSAR study on quinolinone-based thiosemicarbazones with antituberculosis activity revealed that van der Waals volume, electron density, and electronegativity were pivotal descriptors influencing their activity. nih.gov Another QSAR analysis of tricyclic quinoline derivatives with diuretic activity showed that activity increased with higher logP, refractivity, and dipole moment, and decreased with larger molecular volume and surface area. neliti.comuran.ua

While a specific QSAR model for quinoline-8-carbodithioic acid derivatives is not available in the reviewed literature, the general principles from other quinoline-based QSAR studies can inform the potential key descriptors. It is likely that a combination of electronic, steric, and hydrophobic properties of substituents on the quinoline ring and the carbodithioic acid moiety would be critical in determining the biological activity of this class of compounds.

The table below summarizes findings from QSAR studies on different quinoline derivatives, which could provide a framework for future studies on this compound.

| Derivative Class | Biological Activity | Key QSAR Descriptors |

| Quinolinone-based thiosemicarbazones | Antituberculosis | Van der Waals volume, electron density, electronegativity nih.gov |

| Tricyclic quinoline derivatives | Diuretic | logP, refractivity, dipole moment, molecular volume, surface area neliti.comuran.ua |

| Aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties | Carbonic anhydrase inhibition | First-order valence connectivity index ((1)chi(v)) and indicator parameters nih.gov |

Future Perspectives and Emerging Research Directions

Innovations in Green Synthetic Methodologies

The synthesis of quinoline (B57606) scaffolds has traditionally involved methods that can be harsh and environmentally taxing, such as the Skraup and Friedlander syntheses. pharmaguideline.comiipseries.org The modern emphasis on sustainable chemistry is driving the development of greener protocols. For quinoline derivatives in general, this includes the use of water as a solvent, employing Brønsted acid-hydrotrope combined catalysts, and developing one-pot multicomponent reactions to improve efficiency and reduce waste. researchgate.net

While a specific green synthesis for Quinoline-8-carbodithioic acid has not been detailed, a protocol for its methyl ester derivative has been established. This method involves the reaction of (phenylsulfonyl)methyl aromatic derivatives with elemental sulfur in a basic medium, followed by alkylation. thieme-connect.com

Table 1: Synthesis of this compound Methyl Ester

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| 8-[(Phenylsulfonyl)methyl]quinoline | 1. S₈, NaH, DMF; 2. MeI | This compound methyl ester | 58% |

Data sourced from Synthesis, 2003. thieme-connect.com

Future research will likely focus on adapting such syntheses to be more environmentally friendly. Innovations may include:

Catalyst Development: Exploring solid acid catalysts or biocatalysts to replace harsh reagents.

Alternative Solvents: Utilizing safer, renewable solvents like ethanol (B145695) or developing solvent-free reaction conditions. researchgate.net

Energy Efficiency: Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.

Advanced Material Science Applications

Quinoline derivatives, particularly the chelating agent 8-hydroxyquinoline (B1678124), are renowned for their use in advanced materials, most notably in organic light-emitting diodes (OLEDs). ijcce.ac.irscirp.org The ability of the quinoline nitrogen and the substituent at the 8-position to form stable complexes with metal ions like aluminum (Alq₃) and zinc (Znq₂) is key to their function as electron transport and emissive layers. ijcce.ac.ir

Given that this compound possesses both a nitrogen atom in the quinoline ring and two sulfur donor atoms in the carbodithioate group, it is expected to be a powerful chelating ligand. This structure suggests significant potential in materials science, including:

Luminescent Materials: Forming novel metal complexes that could serve as phosphorescent emitters in OLEDs, potentially offering tunable electronic properties and improved device efficiency.

Polymer Science: Incorporation as a monomer into coordination polymers. Such materials could have unique conductive, magnetic, or catalytic properties.

Nanomaterials: Acting as a capping agent for the synthesis of metal sulfide (B99878) nanoparticles, controlling their size, shape, and stability for applications in electronics and catalysis.

Targeted Drug Design and Discovery Beyond Current Biological Activities

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comnih.gov Modifications to the quinoline ring are a proven strategy for discovering new therapeutic agents. For instance, various 8-substituted quinoline derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase, which is implicated in several diseases. nih.gov

The carbodithioate moiety is also a known pharmacophore that can interact with biological targets, particularly metalloenzymes. The combination of these two groups in this compound opens up new avenues for drug discovery. Future research could target:

Enzyme Inhibition: Screening against zinc-containing enzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis or carbonic anhydrases. nih.gov

Anticancer Agents: Investigating its ability to induce apoptosis in cancer cells, a known activity of many quinoline derivatives. The planar quinoline structure allows for DNA intercalation, while the carbodithioate group can interact with key cellular proteins. biointerfaceresearch.com

Antimicrobial Development: Exploring activity against drug-resistant strains of bacteria and fungi, leveraging the known antimicrobial properties of both quinolines and dithiocarbamates. researchgate.net

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|

| Metalloenzymes | Carbonic Anhydrase IX | Anticancer |

| Metalloenzymes | Aldehyde Dehydrogenase (ALDH) | Anticancer |

| DNA/Associated Enzymes | Topoisomerase | Anticancer, Antibacterial |

| Parasitic Enzymes | Dihydrofolate Reductase | Antiparasitic |

This table represents potential targets based on activities of related quinoline compounds. researchgate.netnih.gov

Novel Electrochemical Applications

The rich coordination chemistry of quinoline derivatives makes them excellent candidates for electrochemical applications, particularly in the development of chemical sensors. nih.gov The ability to bind selectively with specific metal ions often leads to a measurable change in an electrochemical or optical signal. Quinoline-based thiosemicarbazones, which share structural similarities with this compound, have been developed as colorimetric sensors for ions like copper (Cu²⁺). nih.gov

The strong metal-binding capability of the carbodithioate group suggests that this compound could be a highly effective ligand for:

Electrochemical Sensors: Developing sensitive and selective sensors for heavy metal ions like lead, mercury, or cadmium, which are significant environmental pollutants. The binding event at an electrode modified with the compound could be detected using techniques like voltammetry.

Corrosion Inhibitors: Designing protective coatings for metals. Heterocyclic compounds containing nitrogen and sulfur atoms are known to adsorb onto metal surfaces, forming a barrier that prevents corrosion, particularly in acidic environments. scirp.org

Fluorescent Probes: Creating "turn-on" or "turn-off" fluorescent sensors. Coordination with a target analyte could either enhance or quench the natural fluorescence of the quinoline ring, allowing for optical detection. mdpi.comresearchgate.net

Interdisciplinary Research Opportunities

The multifaceted nature of this compound places it at the crossroads of several scientific disciplines, creating rich opportunities for interdisciplinary research.

Chemistry and Biology: The synthesis of new derivatives and their evaluation against novel biological targets represents a classic intersection of synthetic chemistry and pharmacology. researchgate.netnih.gov

Materials Science and Medicine: The development of metal complexes that are both luminescent and biologically active could lead to theranostic agents—compounds that can be used for both diagnosing diseases (e.g., through fluorescence imaging) and treating them.

Electrochemistry and Environmental Science: Creating robust, low-cost electrochemical sensors for environmental monitoring combines advanced material design with practical environmental applications.

Catalysis: The metal complexes of this compound could be explored as catalysts for organic reactions, such as oxidation or C-C coupling reactions, an area where quinoline-metal complexes have already shown promise. mdpi.com

This convergence of fields ensures that future investigations into this compound and its derivatives will likely yield innovative solutions to challenges in medicine, materials, and environmental science.

Q & A

Q. What are the standard synthetic routes for Quinoline-8-carbodithioic acid, and how can purity be validated?

this compound is typically synthesized via the reaction of 8-quinolinol with carbon disulfide under alkaline conditions. Key validation steps include:

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should include:

- Temperature-controlled experiments (e.g., 4°C vs. room temperature) with periodic sampling .

- Light sensitivity tests using amber vials to assess photodegradation .

- Hygroscopicity evaluation via gravimetric analysis in controlled humidity environments . Data should be statistically analyzed (e.g., ANOVA) to determine significant degradation factors .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- UV-Vis spectroscopy (λ ~300–350 nm) for rapid quantification in solution .

- Mass spectrometry (LC-MS/MS) for high sensitivity in biological or environmental samples .

- Cyclic voltammetry to assess redox behavior in electrochemical applications . Calibration curves must use freshly prepared standards to avoid decomposition artifacts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in metal coordination complexes?

- Density Functional Theory (DFT) models can optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with transition metals .

- Molecular docking simulations may identify preferential coordination sites (e.g., S or N atoms) .

- Validate predictions with experimental data (e.g., X-ray crystallography or EXAFS) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Meta-analysis of literature to identify variables (e.g., solvent polarity, temperature) causing discrepancies .

- Standardized solubility protocols : Use IUPAC-recommended shake-flask methods with controlled agitation and equilibration times .

- Cross-validate results via multiple techniques (e.g., gravimetric, spectroscopic) .

Q. How can the catalytic activity of this compound derivatives be systematically optimized?

- Design of Experiments (DoE) to test variables (e.g., substituent groups, reaction pH) .

- Kinetic studies (e.g., Arrhenius plots) to determine rate-limiting steps .

- In-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .

Methodological Considerations

Q. What controls are essential when evaluating the biological activity of this compound?

- Negative controls : Solvent-only samples to rule out vehicle effects .

- Positive controls : Reference compounds (e.g., dithiocarbamates) with known activity .

- Dose-response curves (IC₅₀/EC₅₀) to establish potency and selectivity .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Process Analytical Technology (PAT) to monitor reactions in real-time (e.g., inline NMR) .

- Robustness testing via small factorial designs (e.g., varying reagent ratios, reaction times) .

- Statistical process control charts to identify outliers and refine protocols .

Data Presentation and Reproducibility

Table 1 : Comparative Analysis of Characterization Techniques for this compound

| Technique | Purpose | Key Parameters | Limitations |

|---|---|---|---|

| ¹H NMR | Structural confirmation | Chemical shifts (δ 7–9 ppm) | Solvent interference |

| LC-MS/MS | Trace quantification | LOD: 0.1 µg/mL | Matrix effects |

| XRD | Crystallographic data | Space group, unit cell | Requires single crystals |

Q. Guidelines for Reproducibility :

- Publish detailed synthetic protocols (molar ratios, purification steps) in supplementary materials .

- Share raw spectral data via repositories (e.g., Zenodo) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.